molecular formula C25H22FN3O3S2 B2451050 3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide CAS No. 670273-50-4

3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide

Cat. No.: B2451050
CAS No.: 670273-50-4
M. Wt: 495.59
InChI Key: VTQVDFJZXOARNX-UHFFFAOYSA-N
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Description

3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide is a complex organic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Prop-2-enyl Group: This step involves the addition of a prop-2-enyl group through an alkylation reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced via a thiolation reaction, typically using a thiol reagent.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide
  • 3-[5-(4-fluorophenyl)-4-oxo-3-allylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide

Uniqueness

The uniqueness of 3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide lies in its specific structural arrangement, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thieno[2,3-d]pyrimidines, characterized by a thieno ring fused to a pyrimidine structure. It contains several functional groups that contribute to its biological activity, including a fluorophenyl group and a methoxyphenyl moiety.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC25H22FN3O3S2
Molecular Weight485.59 g/mol
CAS Number670273-50-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thieno[2,3-d]pyrimidine core is known for its ability to modulate enzyme activity, potentially acting as an inhibitor or activator of key biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or cancer progression.
  • Receptor Modulation: It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.

Biological Activity Overview

Recent studies have indicated that compounds similar to this one exhibit a range of biological activities:

Anticancer Activity

Research has shown that thieno[2,3-d]pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays: Compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant inhibitory effects with IC50 values in the micromolar range .

Anti-inflammatory Effects

Compounds with structural similarities have been reported to possess anti-inflammatory properties:

  • COX Inhibition: Some derivatives inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Antimicrobial Activity

Thieno derivatives have also been evaluated for their antimicrobial properties:

  • In vitro Studies: These compounds showed activity against various bacterial strains and fungi, indicating potential as antimicrobial agents .

Case Studies

Several studies have focused on the biological evaluation of thieno[2,3-d]pyrimidine derivatives:

  • Study on Anticancer Activity:
    • A study investigated the cytotoxic effects of related compounds on MCF-7 cells. The results indicated that modifications on the thieno ring significantly influenced cytotoxicity levels .
  • Anti-inflammatory Mechanisms:
    • Another research highlighted the ability of similar compounds to inhibit COX enzymes and reduce inflammation in animal models .
  • Antimicrobial Evaluation:
    • A comparative study assessed the antimicrobial efficacy of various thieno derivatives against Gram-positive and Gram-negative bacteria. The findings showed promising results for certain derivatives .

Properties

IUPAC Name

3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3S2/c1-3-12-29-24(31)22-20(16-7-9-17(26)10-8-16)15-34-23(22)28-25(29)33-13-11-21(30)27-18-5-4-6-19(14-18)32-2/h3-10,14-15H,1,11-13H2,2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQVDFJZXOARNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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